molecular formula C13H13ClO3 B1323835 trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-02-1

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323835
CAS No.: 733741-02-1
M. Wt: 252.69 g/mol
InChI Key: DETWJBPWDQEYPK-GHMZBOCLSA-N
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Description

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C13H13ClO3 It is characterized by the presence of a chlorobenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The process begins with the chlorination of benzoyl chloride to form 4-chlorobenzoyl chloride.

    Cyclopentane Ring Formation: The 4-chlorobenzoyl chloride is then reacted with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the cyclopentane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chlorobenzoyl group, converting it to a benzyl alcohol derivative.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of cyclopentanone or cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can participate in various binding interactions, while the carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

    trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Contains a methyl group in place of the chlorine atom.

    trans-2-(4-Nitrobenzoyl)cyclopentane-1-carboxylic acid: Features a nitro group instead of chlorine.

Uniqueness:

  • The presence of the chlorine atom in trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • The compound’s specific structural arrangement allows for distinct chemical behavior and potential applications compared to its analogs.

Properties

IUPAC Name

(1R,2R)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWJBPWDQEYPK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641331
Record name (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-02-1
Record name (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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